1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)-
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Overview
Description
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through a series of cyclization and dehydrative aromatization steps .
Chemical Reactions Analysis
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in the immune response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds such as:
4-Phenyl-1H-imidazole: This compound also contains a phenyl group attached to the imidazole ring but lacks the pyrrole group.
1-(4-Hydroxyphenyl)imidazole: This compound features a hydroxy group instead of a pyrrole group, leading to different chemical properties and applications.
The uniqueness of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its combination of the phenyl and pyrrole groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
150061-74-8 |
---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[phenyl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H17N3/c1-3-7-16(8-4-1)18-13-22-14-19(18)20(23-12-11-21-15-23)17-9-5-2-6-10-17/h1-15,20,22H |
InChI Key |
OXAYMRKIQACOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
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